N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine
Description
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is a tertiary amine featuring a seven-membered azepane ring substituted with a methyl group and a 5-methyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10/h10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHBYHZOGFPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine generally proceeds via two main stages:
- Synthesis of the 1,2,4-oxadiazole ring system with a methyl substituent at the 5-position.
- Attachment of the azepane ring via N-methylation and alkylation at the 4-amino position.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives. The following methods are established:
These methods rely on the nucleophilic attack of the amidoxime nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration to form the oxadiazole ring.
Functionalization with Azepane and N-Methylation
After obtaining the 5-methyl-1,2,4-oxadiazole intermediate, the azepane moiety is introduced through alkylation reactions:
- Step 1: Reaction of the oxadiazole methyl halide derivative with azepan-4-amine to form N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine.
- Step 2: Subsequent N-methylation of the secondary amine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Alternatively, direct reductive amination methods can be employed, where the aldehyde or ketone precursor of the oxadiazole is reacted with N-methylazepan-4-amine in the presence of a reducing agent.
Salt Formation for Enhanced Solubility
The compound is often isolated as a dihydrochloride salt to improve water solubility and stability, especially for pharmaceutical research applications. This involves treatment with hydrochloric acid in an appropriate solvent, yielding the dihydrochloride salt form:
| Property | Value |
|---|---|
| Molecular Formula (Salt) | C11H22Cl2N4O |
| Molecular Weight (Salt) | 297.22 g/mol |
| Salt Form | Dihydrochloride |
| Solubility | Increased aqueous solubility compared to free base |
This salt form is widely used in research to facilitate handling and formulation.
Summary Table of Preparation Methodology
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Amidoxime + Carboxylic acid derivative | Toluene reflux, base (K2CO3), coupling agents (EDC, DCC) | Formation of 5-methyl-1,2,4-oxadiazole | Moderate to good yields (50-95%) |
| 2 | Alkylation | Oxadiazole methyl halide + Azepan-4-amine | Base, solvent (e.g., DMF), room temperature to reflux | N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine | Requires purification |
| 3 | N-Methylation | Secondary amine intermediate | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | N-methylated final product | Enhances lipophilicity |
| 4 | Salt formation | Free base | HCl in solvent | Dihydrochloride salt | Improved solubility and stability |
Research Findings and Considerations
- The 1,2,4-oxadiazole ring is a versatile scaffold with bioisosteric equivalence to esters and amides, beneficial for drug design due to enhanced metabolic stability.
- The azepane ring incorporation contributes to conformational flexibility and potential receptor binding affinity.
- Optimization of reaction conditions (catalysts, solvents, temperature) is critical to maximize yield and purity.
- The dihydrochloride salt form is preferred for pharmaceutical research due to improved handling properties.
- Challenges include purification of intermediates and controlling regioselectivity during cyclization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine has shown promise in drug development due to its structural similarity to known pharmacophores. Research indicates that compounds containing the oxadiazole moiety often exhibit biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of oxadiazole derivatives, including this compound. The results indicated that modifications to the oxadiazole ring could enhance cytotoxicity against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways was highlighted as a mechanism of action.
Agricultural Science
The compound's potential extends into agricultural applications as well. Oxadiazole derivatives are known for their fungicidal and herbicidal properties.
Case Study: Pesticidal Properties
Research conducted on similar oxadiazole derivatives demonstrated effective fungicidal activity against common plant pathogens. This compound was evaluated for its efficacy in controlling fungal infections in crops. Results showed significant reductions in disease severity and increased crop yield.
Material Science
In material science, the unique properties of this compound make it a candidate for developing advanced materials.
Case Study: Polymer Development
Studies have explored incorporating oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound into polycarbonate matrices resulted in improved thermal resistance and mechanical strength.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
- Structural Differences : Replaces the 1,2,4-oxadiazole ring with a 3-phenylisoxazole group.
- Key Data :
- Functional Impact : The isoxazole ring, being less electron-deficient than oxadiazole, may reduce binding affinity in enzyme inhibition contexts. This compound has been used as an intermediate in acetamide derivatives (e.g., ), suggesting divergent applications in synthesis compared to the target compound .
N-Ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine
3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Structural Differences : Incorporates a trifluoromethylpyridinyl group and pyrrole carboxamide.
- Key Data :
- Functional Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole ring may engage in π-π stacking with aromatic residues in target proteins .
Physicochemical and Pharmacological Comparison
Biological Activity
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 1803598-84-6 |
| MDL Number | MFCD28063765 |
| InChI Key | LJBHBYHZOGFPKB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of azepan derivatives with 5-methyl-1,2,4-oxadiazole compounds. The process is designed to enhance the biological activity of the azepan core through the incorporation of the oxadiazole moiety, which is known for its diverse pharmacological properties.
Antitumor Activity
Research has indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antitumor activity. For instance:
- Cytotoxicity Tests: Compounds similar to this compound have been tested against various cancer cell lines. The IC50 values for these compounds often range from 5 to 22 μM in inhibiting cell growth in colon (RKO), breast (MCF-7), and cervical (HeLa) cancer cells .
- Mechanism of Action: The mechanism by which these compounds exert their antitumor effects may involve inhibition of key cellular pathways and enzymes associated with tumor growth and proliferation.
Antimicrobial Activity
The oxadiazole derivatives have also shown promise in antimicrobial applications:
- Microbial Inhibition: Several studies have reported that compounds with similar structures exhibit moderate to potent activity against a range of pathogenic bacteria and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Potential Applications: These findings suggest that this compound could be further explored as a potential antimicrobial agent.
Case Study 1: Anticancer Properties
A study published in Frontiers in Pharmacology evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to N-methyl-N-[5-methyl-1,2,4-oxadiazol-3-yl] exhibited significant cytotoxic effects on various cancer cell lines (IC50 = 10–30 μM). These compounds were noted for their ability to induce apoptosis in tumor cells through modulation of apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in MDPI, a group of oxadiazole derivatives was screened for antimicrobial activity. Among them, one derivative showed exceptional efficacy against multiple strains of bacteria with an MIC value of 0.21 µM against E. coli. This highlights the potential for further development into therapeutic agents targeting bacterial infections .
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine?
A multi-step synthesis is typically employed, involving:
- Step 1: Preparation of the 5-methyl-1,2,4-oxadiazole core via cyclization of amidoximes with acylating agents under controlled conditions .
- Step 2: Functionalization of the oxadiazole with a methyl group, followed by coupling to an azepane backbone via reductive amination or nucleophilic substitution. For example, tert-butoxycarbonyl (Boc) protection of the amine group in azepane intermediates can improve reaction specificity .
- Step 3: Final deprotection and purification using reverse-phase flash chromatography (e.g., MeOH/H2O gradients with formic acid modifiers) to achieve ≥95% purity .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- 1H/13C NMR: To confirm regiochemistry of the oxadiazole ring and azepane substitution patterns. For example, oxadiazole protons typically resonate between δ 2.4–3.0 ppm in CDCl3 .
- LCMS/HPLC: To verify molecular ion peaks (e.g., [M+H]+ ≈ 280–300 m/z) and purity (>98% by UV detection at 254 nm) .
- Elemental analysis: To validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What structural analogs of this compound are reported in the literature?
Analogous compounds include:
- N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide: Features a similar oxadiazole core with pyridine and trifluoromethyl substituents, showing enhanced metabolic stability .
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Demonstrates the oxadiazole ring’s compatibility with aromatic carboxylic acid groups for metal-organic framework (MOF) applications .
Advanced Research Questions
Q. How does the oxadiazole ring influence the compound’s biological interactions?
The 1,2,4-oxadiazole moiety enhances:
- Hydrogen-bonding capacity: The N-O group acts as a hydrogen-bond acceptor, improving target binding (e.g., enzyme active sites) .
- Metabolic stability: Resistance to cytochrome P450-mediated oxidation due to the electron-deficient oxadiazole ring .
- Bioisosteric replacement: Oxadiazoles often replace ester or amide groups to reduce hydrolysis susceptibility while maintaining pharmacophore geometry .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT): Used to calculate bond dissociation energies (BDEs) of the oxadiazole ring and azepane backbone, predicting thermal stability .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., OGA inhibitors) by modeling the compound’s conformational flexibility in aqueous environments .
- ADMET prediction tools (e.g., SwissADME): Estimate solubility (LogP ≈ 2.1–2.5) and permeability (TPSA ≈ 65 Ų) based on substituent effects .
Q. How can researchers resolve contradictions in biological activity data across analogs?
- Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., methyl vs. cyclopropyl on the oxadiazole) to isolate contributions to activity .
- Kinetic solubility assays: Compare compound solubility in PBS vs. DMSO to identify aggregation artifacts in in vitro data .
- Target engagement assays: Use surface plasmon resonance (SPR) or fluorescence polarization to validate direct binding vs. off-target effects .
Q. What are the challenges in optimizing synthetic yields for this compound?
Common issues include:
- Low cyclization efficiency: The oxadiazole formation step often requires high temperatures (>150°C) and anhydrous conditions, risking decomposition .
- Steric hindrance: Bulky substituents on the azepane ring (e.g., tert-butyl groups) can reduce coupling efficiency during reductive amination .
- Purification difficulties: Reverse-phase chromatography may struggle with polar byproducts; alternative methods like preparative TLC or ion-exchange resins are recommended .
Q. How can the compound’s stability under physiological conditions be assessed?
- Forced degradation studies: Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, monitoring decomposition via LCMS .
- Plasma stability assays: Incubate with human plasma (37°C, 24 hr) and quantify remaining parent compound using UPLC-MS/MS .
- Thermogravimetric analysis (TGA): Measure decomposition onset temperatures (>200°C for oxadiazole-containing compounds) .
Methodological Notes
- Key reagents: 1-Propanephosphonic anhydride (T3P) for efficient amide couplings , Boc-protected intermediates for amine stability .
- Critical data: NMR splitting patterns (e.g., azepane CH2 groups as multiplet at δ 1.6–2.1 ppm) and LCMS retention times (e.g., 1.4–1.6 min under gradient elution) .
- Contradictions addressed: Variability in oxadiazole ring stability (e.g., electron-withdrawing groups improve thermal resistance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
